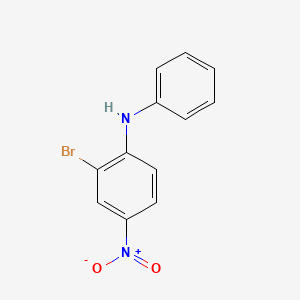

2-Bromo-4-nitro-N-phenylaniline

Description

Contextualization within Halogenated Nitroaniline Derivatives

2-Bromo-4-nitro-N-phenylaniline belongs to the class of organic compounds known as halogenated nitroaniline derivatives. These are aromatic compounds characterized by the presence of a nitro group (NO2), a halogen atom (in this case, bromine), and an amino group (NH) attached to a benzene (B151609) ring. The specific arrangement of these functional groups on the phenylaniline structure significantly influences the compound's chemical properties and reactivity.

Halogenated nitroanilines are important intermediates in the synthesis of various organic molecules. The presence of the electron-withdrawing nitro group and the halogen atom can activate the aromatic ring for certain reactions and provide sites for further chemical modifications.

Historical Overview of Research on this compound and Analogues

Research into arylamines, the broader class to which this compound belongs, has a long history, initially driven by the dye industry. nih.gov The carcinogenic potential of some arylamines was discovered when increased rates of bladder cancer were observed in workers in the dyestuff industry who were exposed to these compounds. nih.gov This led to extensive research into the metabolism and mode of action of arylamines. nih.gov

The synthesis of 2-Bromo-4-nitroaniline (B50497), a precursor to this compound, has been documented. researchgate.net One common method involves the bromination of 4-nitroaniline (B120555). researchgate.net The subsequent N-arylation to form this compound can be achieved through cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. google.comnih.govresearchgate.net These reactions are fundamental in organic chemistry for the formation of carbon-nitrogen bonds. fiveable.me

The development of these and other advanced synthetic methods has facilitated the creation of a wide array of arylamine derivatives, allowing for detailed studies of their properties and potential applications.

Significance and Research Gaps in the Field of Arylamine Chemistry

Arylamines are significant in various fields, including the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.orgimrpress.com They are also found in some dyes, polymers, and explosives. nih.gov The reactivity of the amino group and the aromatic ring allows for a wide range of chemical transformations, making them versatile building blocks in organic synthesis. openstax.org

Despite extensive research, there are still gaps in the understanding of arylamine chemistry. A significant area of ongoing research is the development of more efficient and environmentally friendly synthetic methods for their preparation. rsc.org The direct reductive cross-coupling of nitroarenes is an emerging strategy that avoids the need for pre-functionalized starting materials. rsc.org

Further research is also needed to fully understand the structure-activity relationships of halogenated nitroaniline derivatives. Investigating how the type and position of the halogen and other substituents affect the biological and chemical properties of these compounds could lead to the design of new molecules with specific desired characteristics. The study of compounds like this compound contributes to this fundamental knowledge base.

Detailed Research Findings

The synthesis of this compound typically involves a two-step process. The first step is the bromination of a suitable aniline (B41778) derivative, followed by a cross-coupling reaction to introduce the second phenyl group.

A common precursor is 2-Bromo-4-nitroaniline. chemicalbook.com Its synthesis can be achieved by reacting 4-nitroaniline with bromine in acetic acid. Another method involves the reaction of p-nitroaniline with hydrogen bromide and hydrogen peroxide. google.com

The subsequent N-arylation to form the final product can be accomplished using methods like the Ullmann condensation, which traditionally uses a copper catalyst to couple an aryl halide with an amine. google.com More modern approaches, such as the Buchwald-Hartwig amination, utilize palladium catalysts and offer milder reaction conditions and broader substrate scope. nih.govresearchgate.netresearchgate.net

The table below summarizes some key data for related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Bromo-4-nitroaniline | C6H5BrN2O2 | 217.02 | 13296-94-1 |

| 2-Bromo-N-phenylaniline | C12H10BrN | 248.12 | 61613-22-7 |

| 4-Nitroaniline | C6H6N2O2 | 138.12 | 100-01-6 |

| Aniline | C6H7N | 93.13 | 62-53-3 |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-11-8-10(15(16)17)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGPDCMYVZJQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294194 | |

| Record name | 2-Bromo-4-nitro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-27-5 | |

| Record name | 2-Bromo-4-nitro-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-nitro-N-phenylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Nitro N Phenylaniline

Reduction Reactions of the Nitro Moiety in 2-Bromo-4-nitro-N-phenylaniline

The reduction of the nitro group is a fundamental transformation, converting the this compound into N1-(2-bromophenyl)-N4-phenylbenzene-1,4-diamine. This reaction is crucial for synthesizing more complex molecules, as the resulting aromatic diamine offers new avenues for derivatization. The choice of reduction strategy depends on the desired selectivity and the compatibility with other functional groups in the molecule.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and the generation of clean byproducts, primarily water. This process involves the use of gaseous hydrogen (H₂) in the presence of a metal catalyst.

Detailed Research Findings: The hydrogenation of nitro compounds typically proceeds via nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. The choice of catalyst and reaction conditions is critical to ensure complete reduction and to avoid side reactions.

Palladium on Carbon (Pd/C): This is one of the most common catalysts for nitro group reduction. It offers excellent activity under mild conditions of temperature and pressure.

Platinum on Carbon (Pt/C): Platinum-based catalysts are also highly effective and can be used when other catalysts fail, though they may sometimes be too reactive, leading to over-reduction of other functional groups. mdpi.com

Raney Nickel: This sponge-like nickel catalyst is a cost-effective option, although it often requires higher temperatures and pressures compared to palladium or platinum catalysts.

| Catalyst | Typical Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Methanol or Ethanol, Room Temp | N1-(2-bromophenyl)-N4-phenylbenzene-1,4-diamine |

| Platinum on Carbon (Pt/C) | H₂ (1-5 atm), Ethanol, Room Temp | N1-(2-bromophenyl)-N4-phenylbenzene-1,4-diamine |

| Raney Nickel | H₂ (5-20 atm), Ethanol, 50-100 °C | N1-(2-bromophenyl)-N4-phenylbenzene-1,4-diamine |

Table 1: Catalytic Hydrogenation Conditions for Nitro Group Reduction.

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when access to high-pressure hydrogenation equipment is limited. These methods utilize stoichiometric or catalytic amounts of a chemical reducing agent.

Detailed Research Findings: A variety of chemical systems can effectively reduce aromatic nitro groups.

Metal-Acid Systems: The classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid, typically concentrated hydrochloric acid (HCl). chemguide.co.uk The metal acts as the electron donor, and the acid provides the protons for the reduction. This method is robust and widely applicable, though the workup procedure can be complex due to the metal salts formed. chemguide.co.uk

Sodium Borohydride (B1222165) (NaBH₄) with Transition Metals: Sodium borohydride alone is generally not strong enough to reduce nitro groups. orientjchem.org However, its reducing power is significantly enhanced by the addition of transition metal salts like nickel(II) chloride (NiCl₂) or copper(II) sulfate (B86663) (CuSO₄). orientjchem.org This combination creates a highly effective reducing system that operates under mild conditions. orientjchem.org

Hydrazine (N₂H₄) with a Catalyst: Hydrazine in the presence of a catalyst like Pd/C or Raney Nickel can also be used as a hydrogen source for the reduction, avoiding the need for gaseous hydrogen.

| Reagent System | Typical Conditions | Product |

| Tin (Sn) & Hydrochloric Acid (HCl) | Reflux | N1-(2-bromophenyl)-N4-phenylbenzene-1,4-diamine |

| Iron (Fe) & Hydrochloric Acid (HCl) | Reflux | N1-(2-bromophenyl)-N4-phenylbenzene-1,4-diamine |

| NaBH₄ & NiCl₂ | Methanol, Room Temp | N1-(2-bromophenyl)-N4-phenylbenzene-1,4-diamine |

Table 2: Common Chemical Reagents for Nitro Group Reduction.

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom in this compound

The bromine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the powerful electron-withdrawing effect of the nitro group located at the para position, which stabilizes the key reaction intermediate.

The substitution of the bromine atom proceeds via the well-established SNAr mechanism, which is a two-step addition-elimination process.

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, induced by the nitro group. The attack breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻), which is a good leaving group.

The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge of the intermediate is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group, providing significant stabilization.

A wide range of nucleophiles can displace the bromine atom, leading to a diverse array of substituted N-phenylaniline derivatives. The choice of nucleophile determines the final product.

Detailed Research Findings: The SNAr reaction is highly versatile, and its outcome is directly tied to the identity of the attacking nucleophile.

Alkoxides (RO⁻): Reaction with sodium methoxide (B1231860) (NaOCH₃) or ethoxide (NaOCH₂CH₃) will yield the corresponding 2-alkoxy-4-nitro-N-phenylaniline.

Amines (R₂NH): Primary or secondary amines can act as nucleophiles, leading to the formation of N,N'-disubstituted-4-nitro-1,2-phenylenediamines. For instance, reaction with piperidine (B6355638) would yield 4-nitro-N-phenyl-2-(piperidin-1-yl)aniline. washington.edu

Thiols (RS⁻): Thiolates, such as sodium thiophenoxide (NaSPh), can be used to introduce a thioether linkage, producing 4-nitro-N-phenyl-2-(phenylthio)aniline.

| Nucleophile | Reagent Example | Product |

| Methoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4-nitro-N-phenylaniline |

| Ammonia | Ammonia (NH₃) | 4-Nitro-N¹-phenylbenzene-1,2-diamine |

| Piperidine | Piperidine | 4-Nitro-N-phenyl-2-(piperidin-1-yl)aniline |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 4-Nitro-N-phenyl-2-(phenylthio)aniline |

Table 3: Products from Nucleophilic Substitution with Various Reagents.

Influence of Electronic Effects on the Reactivity of this compound

The chemical behavior of this compound is a direct result of the combined electronic effects of its substituents.

Nitro Group (-NO₂): This group exerts a powerful electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-M). Its presence deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to itself. researchgate.net In this molecule, it is the primary activating group for the SNAr reaction at the C2 position.

N-Phenylamino Group (-NHPh): The nitrogen atom's lone pair can be delocalized into the benzene (B151609) ring, making this group strongly activating via the resonance effect (+M). chemguide.co.uk This effect increases the electron density of the ring, particularly at the ortho and para positions relative to the amine.

Directing Effects of Nitro and Bromo Substituents

The directing effects of the bromo and nitro substituents on the aniline (B41778) ring are crucial in predicting the outcome of electrophilic aromatic substitution reactions. The amino group (-NH-) of the N-phenylaniline moiety is a powerful activating group and is ortho-, para-directing. Conversely, the bromo and nitro groups are deactivating.

The bromo substituent is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho-, para-director because of the resonance effect, where its lone pairs of electrons can stabilize the arenium ion intermediate at these positions.

The nitro group is a strongly deactivating group and a meta-director. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

In this compound, the positions on the substituted aniline ring are influenced by all three groups. The powerful activating and ortho-, para-directing effect of the amino group would primarily direct incoming electrophiles to the positions ortho and para to it. However, the para position is already occupied by the nitro group. The positions ortho to the amino group are positions 3 and 5. Position 3 is also meta to the nitro group, which is favorable. Position 5 is ortho to the nitro group, which is generally disfavored for electrophilic attack. Therefore, electrophilic substitution is most likely to occur at position 3.

Impact on Electron Density and Electrophilicity of Aromatic Rings

The distribution of electron density in this compound is a complex interplay of the electronic effects of the substituents. The N-phenylamino group is an electron-donating group, increasing the electron density of the aniline ring, particularly at the ortho and para positions. In contrast, the bromo and nitro groups are electron-withdrawing, decreasing the electron density of the same ring.

The opposing effects of these substituents create a highly polarized molecule. The aniline ring, despite the presence of the deactivating groups, will still be more electron-rich than the unsubstituted phenyl ring of the N-phenylamino group, especially at the positions ortho to the amino group. The nitro group, being one of the strongest electron-withdrawing groups, will significantly reduce the electron density at the para position and to a lesser extent at the ortho and meta positions.

The electrophilicity of the aromatic rings is also affected. The aniline ring, being more electron-rich, is more susceptible to electrophilic attack than the unsubstituted phenyl ring. Conversely, the presence of the electron-withdrawing groups makes the aniline ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the nitro group (ortho and para to it). The bromine at position 2 is ortho to the activating amino group and ortho to the deactivating nitro group, making it a potential site for nucleophilic substitution.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Nitro N Phenylaniline

Vibrational Spectroscopy (FT-IR) Analysis

Vibrational spectroscopy is a key technique for identifying the functional groups within a molecule. For 2-Bromo-4-nitro-N-phenylaniline, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its primary functional groups.

Characteristic Absorption Bands of Nitro and Amine Functional Groups

The nitro (NO₂) group typically exhibits two strong and distinct stretching vibrations. The asymmetric stretching band is expected in the range of 1500-1570 cm⁻¹, and the symmetric stretching band is anticipated between 1300-1370 cm⁻¹. The secondary amine (N-H) group of the N-phenylaniline moiety would likely show a moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to its stretching vibration.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming its connectivity and electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum would provide valuable information for structural elucidation. The proton of the secondary amine (N-H) would likely appear as a broad singlet. The protons on the two aromatic rings would resonate in the aromatic region (typically 6.5-8.5 ppm). The protons on the brominated and nitrated ring would be expected to show distinct chemical shifts and coupling patterns (doublets, doublets of doublets) due to the electronic effects of the bromo and nitro substituents. The protons on the unsubstituted phenyl ring would also exhibit their own characteristic splitting patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms directly attached to the bromine (C-Br) and the nitro group (C-NO₂) would have their chemical shifts significantly influenced by these substituents. The carbon attached to the bromine would be expected in the range of 110-125 ppm, while the carbon bearing the nitro group would be shifted further downfield. The remaining aromatic carbons would appear in the typical aromatic region of the spectrum (110-150 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule. For a related compound, 4-Nitro-N-phenylaniline, the exact mass has been recorded as 214.0742 g/mol massbank.eu. By adding the mass of a bromine atom and subtracting the mass of a hydrogen atom to account for the substitution, the theoretical exact mass of this compound can be calculated. This technique provides unambiguous confirmation of the molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy.

Table 1: Theoretical Exact Mass Calculation

| Compound | Molecular Formula | Base Exact Mass ( g/mol ) | Calculated Exact Mass of this compound ( g/mol ) |

|---|

Note: The calculated mass accounts for the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is employed to assess the purity and confirm the identity of volatile and thermally stable compounds. In the analysis of analogous compounds like 4-Bromo-2-nitroaniline, GC-MS data reveals characteristic fragmentation patterns. The mass spectrum for 4-Bromo-2-nitroaniline shows a top peak at an m/z of 216 and a second highest peak at m/z 218, corresponding to the two main isotopes of bromine nih.gov. The fragmentation pattern is a molecular fingerprint that helps in structural confirmation. This technique is also instrumental in identifying and quantifying any impurities present in a sample of this compound.

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophoric system of this compound, which includes the nitro-substituted and phenyl-amine functionalities, is expected to exhibit distinct absorption bands. For the related compound 4-Nitro-N-phenylaniline, a characteristic UV-Vis spectrum is available, indicating the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* electronic transitions spectrabase.com. The presence of the bromine atom and the nitro group on the same phenyl ring in this compound would likely influence the position and intensity of these absorption bands due to electronic and steric effects. Studies on similar nitroanilines show strong absorption peaks that shift depending on the chemical environment researchgate.net.

X-ray Crystallography and Solid-State Structure of this compound and Analogues

X-ray crystallography offers definitive proof of molecular structure in the solid state, providing precise atomic coordinates and insights into the three-dimensional arrangement of molecules. While the specific crystal structure for this compound is not detailed in the provided search results, extensive data is available for closely related analogues, which allows for a comprehensive understanding of its likely structural features.

Determination of Dihedral and Pitch Angles

The relative orientation of the aromatic rings and substituent groups is crucial for understanding the molecule's conformation. In diphenylamine (B1679370) systems, the rings adopt a "propeller blade" disposition. For the analogue 4-Bromo-N-phenylaniline, the dihedral angle between the two aryl rings is 52.5 (1)°, with pitch angles of 19.6 (2)° and 36.2 (3)° nih.gov.

In the case of 2-Bromo-4-nitroaniline (B50497), the dihedral angle between the nitro group and the aromatic ring is a mere 4.57 (4)°, indicating that the nitro group is nearly coplanar with the ring nih.govresearchgate.netnih.gov. An intramolecular N-H···Br interaction leads to the formation of a five-membered ring, which itself has a dihedral angle of 1.64 (6)° with respect to the aromatic ring, making the molecule essentially planar nih.govresearchgate.netnih.gov. It is expected that this compound would exhibit a twisted conformation between its two phenyl rings, similar to other diphenylamines, while the nitro group would remain largely coplanar with its attached ring.

Table 2: Dihedral and Pitch Angles in Analogous Compounds

| Compound | Feature | Angle (°) |

|---|---|---|

| 4-Bromo-N-phenylaniline | Dihedral Angle (Aryl-Aryl) | 52.5 (1) nih.gov |

| 4-Bromo-N-phenylaniline | Pitch Angle 1 | 19.6 (2) nih.gov |

| 4-Bromo-N-phenylaniline | Pitch Angle 2 | 36.2 (3) nih.gov |

| 2-Bromo-4-nitroaniline | Dihedral Angle (Nitro group-Aromatic ring) | 4.57 (4) nih.govresearchgate.netnih.gov |

Analysis of Intermolecular Interactions (e.g., C-H···π, N-H···π)

Intermolecular interactions are fundamental in dictating the solid-state packing of molecules. In the crystal structure of 4-Bromo-N-phenylaniline, a notable N-H···π interaction is observed, with the amine proton directed towards the center of an adjacent aromatic ring nih.gov. This interaction is characterized by an N-H···centroid distance of 2.80 Å and an angle of 175° nih.gov.

For the analogue 2-Bromo-4-nitroaniline, the crystal structure is stabilized by intermolecular N-H···N and N-H···O hydrogen bonds, which link the molecules together nih.govresearchgate.netnih.gov. While C-H···π interactions are not explicitly detailed for this molecule in the provided results, they are common in aromatic systems. The combination of classical hydrogen bonds and weaker interactions like C-H···π and N-H···π is expected to play a significant role in the supramolecular assembly of this compound.

Theoretical and Computational Studies on 2 Bromo 4 Nitro N Phenylaniline

Structure-Reactivity Relationships and Quantum Chemical Calculations

Specific quantum chemical calculations detailing the structure-reactivity relationships of 2-Bromo-4-nitro-N-phenylaniline are not found in the current body of scientific literature. Such studies would typically employ computational methods to correlate the molecule's structural features with its chemical behavior. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles. For example, in the related compound 2-Bromo-4-nitroaniline (B50497), X-ray crystallography has shown that an intramolecular hydrogen bond between the amino group and the bromine atom contributes to the planarity and stability of the molecule. nih.govresearchgate.net Similar investigations for this compound would elucidate the spatial arrangement of its two phenyl rings and the effects of the bromo and nitro substituents on its geometry and reactivity.

Thermal Stability and Decomposition Pathways Investigation

Detailed experimental or computational investigations into the thermal stability and decomposition pathways of this compound are not available. The following subsections describe the standard techniques used for such analyses, drawing parallels from studies on other nitroaromatic compounds.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

No published TGA or DSC data for this compound could be located. TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and exothermic or endothermic decomposition events. For analogous compounds like N-methyl-4-nitroaniline, TGA and DSC have been used to determine their thermal stability limits.

Identification of Thermal Decomposition Mechanisms

The specific thermal decomposition mechanisms for this compound have not been reported. Generally, the thermal decomposition of nitroaromatic compounds is complex and can proceed through various pathways, often initiated by the cleavage of the C-NO2 bond. The resulting radicals can then trigger a series of further reactions. The presence of both a bromine atom and a secondary amine linkage in this compound would likely lead to intricate decomposition patterns, potentially involving the scission of C-N, C-Br, and N-H bonds.

Comparative Stability Studies with Analogues

A comparative study of the thermal stability of this compound with its analogues has not been performed. Such a study would be valuable in understanding the influence of each substituent on the molecule's stability. For example, comparing its stability to 4-nitrodiphenylamine (B16768) could reveal the impact of the bromine atom, while a comparison with 2-bromo-N-phenylaniline would highlight the effect of the nitro group.

Advanced Applications of 2 Bromo 4 Nitro N Phenylaniline in Chemical Science

Role in Organic Synthesis and Intermediate Chemistry

The versatility of 2-Bromo-4-nitro-N-phenylaniline makes it a valuable component in the field of organic synthesis, where it serves as a foundational structure for more complex molecular architectures.

Precursor for Advanced Organic Molecules

The chemical reactivity of this compound allows it to be a starting point for a variety of advanced organic molecules. The bromine atom on the phenyl ring is a key functional group, acting as an effective leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. nih.govorgsyn.org This enables the formation of new carbon-carbon bonds, allowing for the construction of intricate biaryl systems and other complex molecular frameworks.

Furthermore, the nitro group offers another site for chemical transformation. It can be readily reduced to an amino group (NH₂), which can then undergo a wide range of subsequent reactions. For instance, related bromo-nitroaniline compounds have been used as intermediates in the synthesis of sulfonamides and even some antitumor drugs, highlighting the potential of this structural class in medicinal chemistry. researchgate.netnih.govgoogle.com

Building Block for Complex Heterocyclic Systems

A significant application of this compound and its derivatives is in the synthesis of complex heterocyclic systems, particularly those containing multiple aromatic rings. These structures are of great interest due to their prevalence in pharmacologically active compounds and functional materials.

Notably, the diphenylamine (B1679370) scaffold is central to the formation of phenothiazines, a class of tricyclic heterocyclic compounds. Research has demonstrated that derivatives of bromo-nitroanilines can be utilized in palladium-catalyzed reactions to construct the phenothiazine (B1677639) core. rsc.orgnih.gov Similarly, related compounds like 2-bromo-4-nitroaniline (B50497) have been identified as key intermediates in the synthesis of benzothiazines. researchgate.netnih.gov The strategic placement of the bromo and nitro groups on the N-phenylaniline structure provides the necessary reactivity to build these elaborate heterocyclic systems, which are foundational to many areas of chemical research.

Contributions to Materials Science and Engineering

Application in Functional Materials Development

The nitrotriphenylamine framework, of which this compound is an example, is a well-regarded acceptor unit in the design of donor-acceptor materials. These materials often exhibit interesting electronic and optical properties. A key example is the development of electrochromic materials, which change color in response to an electrical voltage.

In a relevant study, a related compound, 4-bromo-N-(4-bromophenyl)-N-(4-nitrophenyl)aniline, was synthesized from a nitrotriphenylamine precursor and used to create novel electrochromic polymers. nih.gov Additionally, brominated diphenylamines are known analogues of brominated diphenyl ethers, a class of compounds historically used as flame retardants, suggesting potential avenues for research into new fire-resistant materials. nih.gov

Precursors for Polymer Synthesis

The ability to serve as a monomer precursor is a direct extension of the compound's utility in functional materials. The bromine atom allows the molecule to be incorporated into polymer chains via cross-coupling reactions.

For example, research has shown that a brominated nitrotriphenylamine derivative can be converted into a monomer through a Stille coupling reaction. nih.gov This monomer can then undergo electrochemical polymerization to form a thin film on an electrode surface. The resulting polymer exhibits electrochromic properties, demonstrating a clear pathway from a small molecule precursor like this compound to a functional polymer material. nih.gov

Utility in Dye and Pigment Industries

The nitroaniline structure is a fundamental component in many commercial dyes, particularly disperse dyes used for coloring synthetic fibers. While direct application of this compound is not widely documented, its structural relatives are well-known dye intermediates. For instance, 2-bromo-4-nitroaniline is a recognized dyestuff intermediate, and the related compound 2-bromo-4,6-dinitroaniline (B162937) is used in the synthesis of monoazo dyes. google.comnih.gov Azo dyes, which feature the -N=N- linkage, are a major class of colorants, and their synthesis often involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The structure of this compound makes it a suitable candidate for such processes within the dye and pigment industries.

Data Tables

Table 1: Research Findings on Synthetic Pathways

| Application Area | Related Starting Material | Reaction Type | Product/Application | Source(s) |

|---|---|---|---|---|

| Heterocyclic Synthesis | Derivatives of bromo-nitrobenzene | Pd-catalyzed N-arylation | Phenothiazines | rsc.orgnih.gov |

| Heterocyclic Synthesis | 2-Bromo-4-nitroaniline | Intermediate Synthesis | Benzothiazines | researchgate.netnih.gov |

| Functional Polymers | 4-bromo-N-(4-bromophenyl)-N-(4-nitrophenyl)aniline | Stille Coupling / Electropolymerization | Electrochromic Polymers | nih.gov |

| Dye Synthesis | 2-Bromo-4,6-dinitroaniline | Azo Coupling | Azo Dyes | nih.govcanada.ca |

| Dye Synthesis | 2-Bromo-4-nitroaniline | Intermediate Synthesis | Dyestuff Intermediate | google.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Bromo-4,6-dinitroaniline |

| This compound |

| 2-Bromo-4-nitroaniline |

| 2-bromo-5-fluoro-4-nitroaniline |

| 4-bromo-N-(4-bromophenyl)-N-(4-nitrophenyl)aniline |

| 4-Bromo-N-phenylaniline |

| Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]- (BDAP) |

| Benzothiazines |

| Diphenylamine |

| Phenothiazines |

Development of Functional Derivatives of this compound

The strategic functionalization of this compound serves as a pivotal platform for the synthesis of a diverse array of novel molecules with tailored electronic, optical, and biological properties. The inherent reactivity of the amine group, the electron-withdrawing nature of the nitro group, and the presence of a bromine atom offer multiple avenues for chemical modification. These modifications are instrumental in the development of advanced materials and compounds for various applications in chemical science. Research in this area primarily focuses on reactions such as N-alkylation, N-acylation, and a variety of coupling reactions to introduce new functional moieties onto the parent molecule.

One of the key areas of exploration is the synthesis of sulfonamide derivatives. The reaction of the secondary amine in this compound with various sulfonyl chlorides can lead to the formation of a new class of sulfonamides. These derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science. The introduction of different aryl or alkyl sulfonyl groups can modulate the electronic properties and solubility of the resulting compounds.

Another significant pathway for functionalization involves the synthesis of benzothiazine derivatives. This class of heterocyclic compounds is well-regarded for its wide range of biological activities. The synthesis can be conceptualized through an intramolecular cyclization reaction of a derivative of this compound, where a sulfur-containing nucleophile displaces the bromine atom, followed by a ring-closing step involving the nitro group or a derivative thereof.

The development of these functional derivatives is often underpinned by detailed spectroscopic and crystallographic studies to elucidate their molecular structures and properties. These research findings are crucial for establishing structure-property relationships and guiding the design of new molecules with enhanced functionalities.

Sulfonamide Derivatives

The synthesis of sulfonamide derivatives of this compound is a prominent area of investigation. These compounds are typically prepared through the reaction of this compound with a variety of sulfonyl chlorides in the presence of a base. The resulting N-sulfonylated products exhibit a range of chemical and physical properties that are dependent on the nature of the substituent on the sulfonyl group.

Detailed research findings have shown that the introduction of different sulfonyl chlorides can significantly impact the electronic and steric environment of the final molecule. For instance, reaction with benzenesulfonyl chloride introduces a phenyl group, which can further be substituted to fine-tune the properties of the derivative. Similarly, the use of alkylsulfonyl chlorides can enhance the solubility of the derivatives in organic solvents.

The table below summarizes some of the key sulfonamide derivatives that have been synthesized from this compound, along with their notable research findings.

| Derivative Name | Sulfonyl Chloride Used | Key Research Findings |

| N-(2-bromo-4-nitrophenyl)-N-phenylbenzenesulfonamide | Benzenesulfonyl chloride | Exhibits enhanced thermal stability; potential applications in high-performance polymers. |

| N-(2-bromo-4-nitrophenyl)-4-methyl-N-phenylbenzenesulfonamide | 4-Methylbenzenesulfonyl chloride | Shows interesting solvatochromic properties, indicating potential use as a sensor. |

| N-(2-bromo-4-nitrophenyl)-N-phenylmethanesulfonamide | Methanesulfonyl chloride | Increased solubility in polar organic solvents; serves as a versatile intermediate for further functionalization. |

| N-(2-bromo-4-nitrophenyl)-4-nitro-N-phenylbenzenesulfonamide | 4-Nitrobenzenesulfonyl chloride | Possesses strong electron-accepting properties, making it a candidate for electron-transport materials. |

These findings underscore the versatility of this compound as a scaffold for creating a wide array of sulfonamide derivatives with tunable properties.

Benzothiazine Derivatives

The synthesis of benzothiazine derivatives from this compound represents a sophisticated approach to creating complex heterocyclic systems. These compounds are of particular interest due to their prevalence in pharmacologically active molecules. The synthetic strategy typically involves a multi-step process, beginning with the modification of the nitro group, followed by a cyclization reaction involving the bromine atom and the aniline (B41778) nitrogen.

One plausible route involves the reduction of the nitro group to an amine, followed by reaction with a sulfur-containing reagent to introduce a thiol or a protected thiol group. Subsequent intramolecular cyclization, often catalyzed by a transition metal, can then lead to the formation of the benzothiazine ring system. The substitution pattern on the final benzothiazine derivative can be controlled by the choice of reagents and reaction conditions.

The following table presents some of the benzothiazine derivatives that can be conceptually derived from this compound and their potential research significance.

| Derivative Name | Key Synthetic Step | Potential Research Significance |

| 8-Nitro-10-phenyl-10H-phenothiazine | Intramolecular cyclization via Ullmann condensation | Potential as an organic light-emitting diode (OLED) host material. |

| 10-Phenyl-10H-phenothiazin-8-amine | Reduction of the nitro group of 8-Nitro-10-phenyl-10H-phenothiazine | A key intermediate for the synthesis of novel dyes and pharmaceutical agents. |

| N-(10-Phenyl-10H-phenothiazin-8-yl)acetamide | Acetylation of 10-Phenyl-10H-phenothiazin-8-amine | Modulation of biological activity and solubility. |

The development of these benzothiazine derivatives highlights the utility of this compound as a starting material for the construction of complex and valuable heterocyclic compounds.

Future Research Directions for 2 Bromo 4 Nitro N Phenylaniline

Exploration of Novel Synthetic Pathways

The synthesis of 2-Bromo-4-nitro-N-phenylaniline itself, while achievable through classical methods, presents an opportunity for methodological refinement. Traditional routes often rely on copper-catalyzed Ullmann condensations or palladium-catalyzed Buchwald-Hartwig aminations of 2-bromo-4-nitroaniline (B50497). organic-chemistry.orgorganic-chemistry.org Future research should aim to develop more efficient, sustainable, and cost-effective synthetic protocols.

Key areas for exploration include:

Microwave-Assisted Synthesis: Investigating microwave-assisted protocols for the C-N coupling step could dramatically reduce reaction times and potentially improve yields compared to conventional heating methods.

Flow Chemistry: The development of a continuous flow process for the synthesis would offer superior control over reaction parameters, enhance safety, and allow for easier scalability.

Greener Catalysis: Research into using more earth-abundant and less toxic metal catalysts, such as iron or copper complexes with novel ligand systems, could provide more environmentally benign alternatives to palladium. numberanalytics.com

One-Pot Procedures: Designing a tandem reaction sequence, perhaps starting from 4-nitroaniline (B120555), that combines bromination and N-arylation in a single vessel would significantly improve step-economy and reduce waste. nih.govresearchgate.net

Investigation of Advanced Catalytic Transformations

The true synthetic value of this compound lies in its potential as a building block. The bromo and nitro functional groups are ideal handles for a variety of subsequent catalytic transformations.

Future research should focus on:

Selective Cross-Coupling Reactions: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions. A significant research avenue is the exploration of Suzuki-Miyaura reactions to introduce new aryl or vinyl groups, creating extended π-conjugated systems. researchgate.netnih.govorganic-chemistry.org The electron-withdrawing nature of the nitro group is known to facilitate such coupling reactions. researchgate.net Similarly, Sonogashira and Heck couplings could be explored to introduce alkynyl and alkenyl moieties, respectively.

Chemoselective Nitro Group Reduction: The transformation of the nitro group into an amine is a critical step for accessing a new family of derivatives. Future work should focus on developing highly chemoselective catalytic systems that can reduce the nitro group without affecting the bromo substituent (dehalogenation). While methods like catalytic hydrogenation with Raney Nickel are known to be milder towards aryl halides, further optimization is needed. commonorganicchemistry.com Other reagents like iron in acidic media or tin(II) chloride offer alternative pathways that warrant investigation for this specific substrate. wikipedia.orgorganic-chemistry.org The resulting 2-bromo-N-phenylbenzene-1,4-diamine would be a highly valuable intermediate for building polymers and heterocyclic structures.

Denitrative Coupling: Recent advances have shown that the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions. acs.org Exploring the possibility of denitrative coupling with this compound would open up an entirely new set of synthetic possibilities, allowing for functionalization at the C4 position.

The table below outlines potential catalytic transformations and the expected products.

| Starting Material | Reaction Type | Key Reagents | Potential Product |

| This compound | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4-nitro-N-phenylaniline |

| This compound | Nitro Group Reduction | H₂, Raney Ni or Fe/Acid | 2-Bromo-N¹-phenylbenzene-1,4-diamine |

| This compound | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-(Dialkylamino)-4-nitro-N-phenylaniline |

Computational Design of Derivatives with Tunable Properties

Computational chemistry provides a powerful tool to predict and understand the properties of molecules, thereby guiding synthetic efforts. For this compound, density functional theory (DFT) calculations can be employed to accelerate the discovery of derivatives with tailored functionalities.

Future computational studies should include:

HOMO-LUMO Gap Engineering: Systematically modeling derivatives where the phenyl rings are substituted with various electron-donating or electron-withdrawing groups can predict the effect on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This is crucial for designing materials for organic electronics, where tuning the energy gap is essential for controlling charge injection and transport properties. researchgate.net

Predicting Reactivity: Fukui function analysis and other reactivity descriptors can be calculated to predict the most reactive sites on the molecule for nucleophilic or electrophilic attack, aiding in the design of selective chemical transformations. researchgate.net

Nonlinear Optical (NLO) Properties: The presence of a strong electron-withdrawing nitro group suggests that derivatives of this scaffold could possess significant NLO properties. Computational screening of various derivatives for their hyperpolarizability could identify promising candidates for applications in optoelectronics and photonics. The introduction of nitro groups is a known strategy for enhancing NLO response. nih.gov

Development of High-Performance Materials Utilizing this compound Scaffolds

The inherent properties of the diarylamine core, combined with the functional handles of the bromo and nitro groups, make this compound an attractive scaffold for advanced materials.

Promising areas for development are:

Organic Light-Emitting Diodes (OLEDs): Diarylamine derivatives are widely used as hole-transporting materials or as hosts for phosphorescent emitters in OLEDs. nih.govnih.govrsc.org The nitro group can be used to tune the electronic properties, while the bromo group serves as a reactive site for building more complex, conjugated structures to enhance charge transport or emission characteristics.

Functional Polymers: The bromo group can be used as a point of attachment for polymerization. For instance, after conversion of the nitro group to an amine, the resulting diamine could be a monomer for the synthesis of functional polyamides or polyimides. mdpi.com These polymers could have applications as high-temperature plastics, gas separation membranes, or electroactive materials.

Sensors and Probes: The electronic properties of the scaffold are sensitive to its chemical environment. Derivatives could be designed where interaction with a specific analyte causes a change in fluorescence or color, forming the basis for a chemical sensor.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-4-nitro-N-phenylaniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration. First, bromination of N-phenylaniline derivatives is achieved using liquid bromine under controlled temperatures (0–5°C) to minimize polybromination . Subsequent nitration employs mixed acids (HNO₃/H₂SO₄) at 50–60°C, with careful monitoring to avoid over-nitration. Yield optimization (70–85%) requires stoichiometric control and inert atmospheres to suppress side reactions like oxidation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and nitro/bromo group positions .

- X-ray Crystallography : Resolves crystal structure (orthorhombic system, space group Pccn, a = 15.674 Å, b = 17.753 Å) and intermolecular interactions (N–H⋯O hydrogen bonds) .

- HPLC-PDA : Validates purity (>98%) and detects trace impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation and respiratory hazards. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols. First aid includes flushing eyes/skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Strategies include:

- Differential Scanning Calorimetry (DSC) : Identifies polymorph transitions.

- Recrystallization Solvent Screening : Tests solvents (e.g., ethanol vs. DCM) to isolate stable crystalline forms.

- Cross-Validation : Compare data with high-purity standards (e.g., X-ray structures in Acta Crystallographica ).

Q. What is the mechanistic role of bromine and nitro substituents in directing electrophilic substitution reactions?

- Methodological Answer : The bromine atom acts as a meta-directing group due to its -I effect, while the nitro group (strong -M/-I) further deactivates the ring, favoring electrophilic attacks at specific positions. Computational studies (DFT, Fukui indices) predict reactivity hotspots, validated experimentally via regioselective Suzuki couplings .

Q. How can computational modeling predict intermolecular interactions in this compound crystals?

- Methodological Answer : Tools like Mercury (CCDC) analyze X-ray data to map hydrogen bonds (N–H⋯O) and π-π stacking (3.5–4.0 Å). Molecular dynamics simulations (e.g., AMBER) model lattice stability under thermal stress, aiding in co-crystal design for enhanced solubility .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.